molecular formula C10H16O6 B3292177 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione CAS No. 87719-16-2

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Cat. No.: B3292177
CAS No.: 87719-16-2
M. Wt: 232.23 g/mol
InChI Key: KGBCZKSFVVEERO-UHFFFAOYSA-N
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Description

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is a cyclic organic compound with the molecular formula C10H16O6 It is characterized by a ring structure containing four oxygen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diols with diacid chlorides under controlled conditions to form the desired cyclic structure. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione can be compared with other cyclic compounds containing oxygen atoms and ketone groups. Similar compounds include:

    1,8-Dioxacyclotetradecane-2,9-dione: This compound has a similar ring structure but differs in the number and position of oxygen atoms.

    1,4-Dioxacyclohexane-2,5-dione: A smaller cyclic compound with fewer oxygen atoms and ketone groups.

Properties

IUPAC Name

1,3,8,10-tetraoxacyclotetradecane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c11-9-13-5-1-2-6-14-10(12)16-8-4-3-7-15-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBCZKSFVVEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)OCCCCOC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736689
Record name 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87719-16-2
Record name 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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